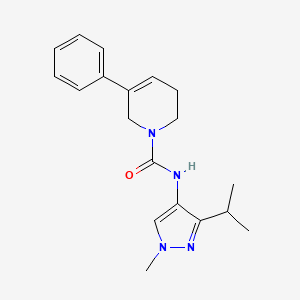![molecular formula C15H21N5O2 B6623855 1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety and other neurological functions.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to have insecticidal properties in agricultural studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one in lab experiments is its potential as a novel compound with various applications. However, its mechanism of action is not fully understood, which can limit its use in certain experiments. Additionally, its synthesis method can be complex and require specialized equipment.
Orientations Futures
There are several future directions for the study of 1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one. One direction is to further investigate its potential as a treatment for neurological disorders such as anxiety and depression. Another direction is to explore its insecticidal properties and potential use as a pesticide. Additionally, its potential use in the synthesis of novel materials can be further investigated. Further studies can also be conducted to fully understand its mechanism of action and potential limitations in lab experiments.
In conclusion, 1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method involves the reaction of 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid with 2-(2-methoxyethylamino)ethanol in the presence of a coupling agent and a catalyst. It has been investigated for its potential as a treatment for neurological disorders, a pesticide, and a novel material. Its mechanism of action is believed to act on the GABA-A receptor, and it has been shown to have anxiolytic, antidepressant, and insecticidal effects. Its potential advantages and limitations in lab experiments should be taken into consideration, and future directions for its study include further investigation of its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one involves the reaction of 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid with 2-(2-methoxyethylamino)ethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one has been studied for its potential applications in various fields. In the field of medicine, it has been investigated as a potential treatment for neurological disorders such as anxiety and depression. In the field of agriculture, it has been studied for its potential use as a pesticide. In the field of materials science, it has been investigated for its potential use in the synthesis of novel materials.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-12-10-13-15(16-4-7-20(13)17-12)19-6-3-5-18(8-9-22-2)14(21)11-19/h4,7,10H,3,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORBVYIOXKCTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCN(C(=O)C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B6623783.png)
![(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6623786.png)
![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)
![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)


